2-Phenoxypropionic acid

Description

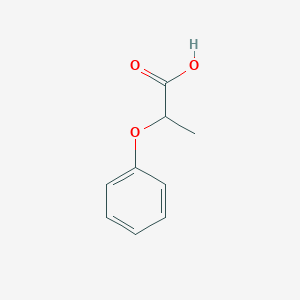

Structure

3D Structure

Properties

IUPAC Name |

2-phenoxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-7(9(10)11)12-8-5-3-2-4-6-8/h2-7H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXERGJJQSKIUIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)OC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10870812 | |

| Record name | Propanoic acid, 2-phenoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10870812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

940-31-8 | |

| Record name | DL-2-Phenoxypropionic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=940-31-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Phenoxypropionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000940318 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Phenoxypropionic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404102 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Phenoxypropionic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1866 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanoic acid, 2-phenoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propanoic acid, 2-phenoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10870812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-phenoxypropionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.154 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Phenoxypropionic Acid: Chemical Properties, Structure, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenoxypropionic acid is a versatile organic compound that serves as a crucial building block in various chemical syntheses, from agrochemicals to pharmaceuticals.[1] Its structure, featuring a phenoxy group attached to a propionic acid moiety, provides a scaffold for the development of a wide range of derivatives with diverse biological activities. This technical guide provides an in-depth exploration of the chemical properties, stereochemistry, synthesis, and spectroscopic characterization of this compound, with a particular focus on its relevance to drug discovery and development.

Chemical Structure and Stereochemistry

This compound, with the chemical formula C₉H₁₀O₃, is an aromatic ether and a carboxylic acid.[2] The core structure consists of a phenoxy group linked to a propionic acid backbone at the second carbon.

Chirality and Enantiomers

A key feature of this compound is the presence of a chiral center at the C2 position of the propionic acid chain. This chirality gives rise to two enantiomers: (R)-2-phenoxypropionic acid and (S)-2-phenoxypropionic acid. The stereochemistry of these enantiomers is of paramount importance in pharmaceutical applications, as different enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles.[3] For instance, the therapeutic activity of many non-steroidal anti-inflammatory drugs (NSAIDs) derived from 2-arylpropionic acids resides primarily in the (S)-enantiomer.[4]

Caption: General structure of this compound and its (R) and (S) enantiomers.

Physicochemical and Spectroscopic Properties

Understanding the physicochemical and spectroscopic properties of this compound is fundamental for its handling, characterization, and application in research and development.

Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₀O₃ | [2] |

| Molecular Weight | 166.17 g/mol | [2] |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 112-115 °C | |

| Boiling Point | 265 °C | |

| CAS Number | 940-31-8 (racemic) | [2] |

| PubChem CID | 13658 (racemic) | [2] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is characterized by signals corresponding to the aromatic protons of the phenoxy group, the methine proton at the chiral center, and the methyl protons. The aromatic protons typically appear as a multiplet in the range of δ 6.8-7.3 ppm. The methine proton (CH) gives a quartet around δ 4.7 ppm, coupled to the methyl protons. The methyl protons (CH₃) appear as a doublet around δ 1.6 ppm, coupled to the methine proton. The acidic proton of the carboxylic acid group is a broad singlet, often observed above δ 10 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the carbon framework of the molecule. Key chemical shifts include the carbonyl carbon of the carboxylic acid around 175 ppm, the aromatic carbons between 115 and 160 ppm, the methine carbon (CH) at approximately 72 ppm, and the methyl carbon (CH₃) around 18 ppm.

Infrared (IR) Spectroscopy: The IR spectrum of this compound displays characteristic absorption bands for its functional groups. A broad band in the region of 2500-3300 cm⁻¹ is indicative of the O-H stretching of the carboxylic acid. A strong, sharp peak around 1700-1725 cm⁻¹ corresponds to the C=O stretching of the carbonyl group. The C-O-C stretching of the ether linkage appears in the 1200-1300 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations are also observed in their characteristic regions.

Mass Spectrometry (MS): The mass spectrum of this compound shows a molecular ion peak (M⁺) at m/z 166. Common fragmentation patterns involve the loss of the carboxyl group (-COOH, 45 Da) and cleavage of the ether bond.

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, with the Williamson ether synthesis being a common and versatile method.[5][6][7][8]

Williamson Ether Synthesis (Racemic)

This method involves the reaction of a phenoxide with an α-halo propionic acid or its ester. The phenoxide is typically generated in situ by treating phenol with a base such as sodium hydroxide.

Caption: Reaction scheme for the Williamson ether synthesis.

Experimental Protocol:

-

Preparation of Sodium Phenoxide: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenol in a suitable solvent such as ethanol or water. Add an equimolar amount of sodium hydroxide and stir the mixture until the phenol is completely dissolved, forming sodium phenoxide.

-

Nucleophilic Substitution: To the solution of sodium phenoxide, add an equimolar amount of 2-bromopropionic acid.

-

Reaction: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Acidify the solution with a dilute mineral acid (e.g., HCl) to a pH of approximately 1-2. This will protonate the carboxylate and precipitate the this compound.

-

Purification: The crude product can be collected by filtration and purified by recrystallization from a suitable solvent system, such as water or an ethanol/water mixture.

Enantioselective Synthesis

The synthesis of specific enantiomers of this compound is crucial for pharmaceutical applications. This can be achieved through various methods, including the use of chiral starting materials or chiral catalysts.

(R)-2-Phenoxypropionic Acid Synthesis: One approach to synthesize the (R)-enantiomer involves starting with (S)-2-chloropropionic acid, which can be derived from the natural amino acid L-alanine.[9] The reaction with phenol proceeds via an SN2 mechanism, which results in an inversion of stereochemistry at the chiral center, yielding (R)-2-phenoxypropionic acid.[9]

(S)-2-Phenoxypropionic Acid Synthesis: Similarly, the (S)-enantiomer can be synthesized from (R)-2-chloropropionic acid. Alternatively, enzymatic kinetic resolution of racemic this compound or its esters can be employed to selectively isolate the (S)-enantiomer.[4]

Applications in Drug Development

This compound and its derivatives have garnered significant interest in the field of drug development, primarily as anti-inflammatory agents.

Mechanism of Action: COX Inhibition

Many derivatives of this compound function as non-steroidal anti-inflammatory drugs (NSAIDs). The primary mechanism of action of NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the conversion of arachidonic acid into prostaglandins.[10][11] Prostaglandins are key mediators of inflammation, pain, and fever.

There are two main isoforms of the COX enzyme:

-

COX-1: A constitutively expressed enzyme involved in homeostatic functions such as protecting the gastric mucosa and maintaining kidney function.

-

COX-2: An inducible enzyme that is upregulated at sites of inflammation and is the primary target for the anti-inflammatory effects of NSAIDs.

By inhibiting COX enzymes, this compound derivatives reduce the production of prostaglandins, thereby alleviating the symptoms of inflammation. The development of selective COX-2 inhibitors is a major goal in NSAID research to minimize the gastrointestinal side effects associated with the inhibition of COX-1.[10][11]

Caption: Simplified signaling pathway of COX inhibition by NSAIDs.

Conclusion

This compound is a molecule of significant interest to researchers in both academia and industry. Its chiral nature and versatile reactivity make it a valuable precursor for the synthesis of a wide array of compounds, particularly in the development of new therapeutic agents. A thorough understanding of its chemical properties, structure, and synthetic methodologies, as detailed in this guide, is essential for harnessing its full potential in scientific research and drug discovery.

References

- BenchChem. (2025). Enantioselective Synthesis of (S)-(+)

- An efficient route towards R-2-phenoxypropionic acid synthesis for biotransformative production of R-2-(4-hydroxyphenoxy)propionic acid. (2020).

- ChemicalBook. (n.d.). This compound(940-31-8) 13C NMR spectrum. ChemicalBook.

- ChemicalBook. (n.d.). This compound(940-31-8) 1H NMR spectrum. ChemicalBook.

- The Versatile Role of (R)-2-Phenoxypropionic Acid in Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H₂O, experimental) (HMDB0000237). HMDB.

- ChemicalBook. (n.d.). 2-PHENYLPROPIONIC ACID(492-37-5) 13C NMR spectrum. ChemicalBook.

- ChemicalBook. (n.d.). (r)-(+)-2-phenoxypropionic acid(1129-46-0) 1 h nmr. ChemicalBook.

- The Williamson Ether Synthesis. (n.d.). University of Missouri–St. Louis.

- ChemicalBook. (n.d.). 2-PHENYLPROPIONIC ACID(492-37-5) 1H NMR spectrum. ChemicalBook.

- ChemicalBook. (n.d.). This compound(940-31-8) IR2 spectrum. ChemicalBook.

- BenchChem. (2025). Application Note: Evaluating 2-(4-Phenylphenoxy)propanoic Acid and its Analogs in Cyclooxygenase (COX) Inhibition Assays. BenchChem.

- PubChem. (n.d.). DL-2-Phenoxypropionic acid.

- Sigma-Aldrich. (n.d.). This compound ≥98%. Sigma-Aldrich.

- Fisher Scientific. (n.d.). 2-phenoxypropionic acids. Fisher Scientific.

- Process for the preparation of dextrorotatory this compound derivatives. (1979).

- The Williamson Ether Synthesis. (n.d.). Diablo Valley College.

- SpectraBase. (n.d.). This compound, (octahydroquinolizin-1-yl)methyl ester - Optional[13C NMR] - Chemical Shifts.

- BenchChem. (2025). Application Notes & Protocols: Enantioselective Synthesis of Chiral Phenylpropanoic Acids. BenchChem.

- SpectraBase. (n.d.). This compound - Optional[MS (GC)] - Spectrum.

- Williamson Ether Synthesis. (n.d.). University of Wisconsin-Madison.

- The Organic Chemistry Tutor. (2018, May 1). Williamson Ether Synthesis Reaction Mechanism [Video]. YouTube.

- ResearchGate. (n.d.). The FTIR vibrational frequencies and their associated functional groups... [Download Table].

- Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.

- Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. (2017). Journal of Enzyme Inhibition and Medicinal Chemistry.

- Cox 1 and cox 2 inhibitirs. (2022, November 26). SlideShare.

- PubChem. (n.d.). 2-Phenylpropionic acid.

- StatPearls. (2023). COX Inhibitors.

- Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. (2017).

- Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. (2011). Indian Journal of Pharmaceutical Sciences.

- Science Ready. (n.d.).

- CHAPTER 2 Fragmentation and Interpretation of Spectra. (n.d.). James Madison University.

- Table of Characteristic IR Absorptions. (n.d.). University of Colorado Boulder.

- Infrared Spectroscopy. (n.d.).

- The Analytical Possibilities of FT-IR Spectroscopy Powered by Vibrating Molecules. (2023).

- THE STRUCTURE OF IBUPROFEN BOUND TO CYCLOOXYGENASE-2. (2013). Protein Science.

- Synthesis method of 2-[4-(hydroxyphenoxy)] propionic acid. (2011).

Sources

- 1. US4173709A - Process for the preparation of dextrorotatory this compound derivatives - Google Patents [patents.google.com]

- 2. DL-2-Phenoxypropionic acid | C9H10O3 | CID 13658 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. The Williamson Ether Synthesis [cs.gordon.edu]

- 6. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 7. m.youtube.com [m.youtube.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. researchgate.net [researchgate.net]

- 10. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Melting Point of 2-Phenoxypropionic Acid for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Melting Point in Material Characterization

In the realms of pharmaceutical development and materials science, the melting point is a fundamental physical property that serves as a crucial indicator of purity, identity, and crystalline structure. It is defined as the temperature at which a substance transitions from a solid to a liquid state at atmospheric pressure. For a crystalline solid, this transition occurs at a sharp, well-defined temperature. Any deviation, such as a broadened melting range or a depressed melting point, often signifies the presence of impurities. This guide provides a comprehensive technical overview of the melting point of 2-phenoxypropionic acid, a chiral carboxylic acid of interest in various research and development applications. We will delve into the distinct thermal behaviors of its racemic form and individual enantiomers, the thermodynamic principles governing these differences, and a field-proven protocol for their accurate determination using Differential Scanning Calorimetry (DSC).

Reported Melting Point Data for this compound

This compound is a chiral molecule, existing as two non-superimposable mirror images: (R)-2-phenoxypropionic acid and (S)-2-phenoxypropionic acid. It is also commonly available as a racemic mixture, an equimolar combination of both enantiomers. The melting points for these forms are distinct, a phenomenon of significant interest in stereochemistry and crystal engineering.

| Compound Name | Stereochemistry | CAS Number | Reported Melting Point (°C) |

| This compound | Racemic (DL) | 940-31-8 | 112-115[1][2][3], 116-119[4], 113-115[3] |

| (R)-(+)-2-Phenoxypropionic acid | R-enantiomer | 1129-46-0 | 84-86 |

| (S)-(-)-2-Phenoxypropionic acid | S-enantiomer | 1912-23-8 | 84-86 (inferred) |

Note: While a specific experimental value for the (S)-enantiomer was not found in the immediate search, fundamental principles of stereochemistry dictate that enantiomers have identical physical properties, including melting point, in an achiral environment. Therefore, the melting point of the (S)-enantiomer is expected to be identical to that of the (R)-enantiomer.

The Science Behind Melting Point Differences in Chiral Compounds

The observation that the racemic mixture of this compound has a significantly higher melting point than its individual enantiomers is a classic example of the formation of a "racemic compound" or "racemate." This phenomenon is governed by the thermodynamics of crystal lattice formation.

In the crystalline state, molecules arrange themselves in a highly ordered three-dimensional lattice. The stability of this lattice, and thus the melting point, is determined by the strength of the intermolecular interactions (e.g., hydrogen bonding, van der Waals forces) and the efficiency of the molecular packing.

-

Enantiopure Crystals: In a crystal of a pure enantiomer, all molecules have the same stereochemistry. They pack in a way that optimizes intermolecular interactions for that specific shape.

-

Racemic Compounds: In a racemic compound, the (R) and (S) enantiomers co-crystallize in a specific, ordered 1:1 ratio within the same crystal lattice. This arrangement can lead to more efficient packing and/or stronger intermolecular interactions than in the enantiopure crystals. For instance, the presence of both "right-handed" and "left-handed" molecules may allow for a packing arrangement that minimizes empty space and maximizes attractive forces, resulting in a more stable crystal lattice that requires more energy (a higher temperature) to break apart.

Not all racemic mixtures form racemic compounds. Some crystallize as conglomerates, which are physical mixtures of separate (R) and (S) crystals. In such cases, the melting point behavior is different, typically showing a eutectic depression. The higher melting point of racemic this compound strongly indicates it forms a true racemic compound.

To visualize the thermodynamic relationship between the enantiomers and the racemic compound, a binary phase diagram is an invaluable tool.

Caption: Phase diagram illustrating the melting behavior of a chiral system that forms a racemic compound.

Experimental Protocol: Accurate Melting Point Determination by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is the gold standard for determining the melting point of crystalline materials due to its high precision and the wealth of information it provides.

Principle of Operation

A small, precisely weighed sample is placed in a sealed pan, and an empty reference pan is placed in a separate chamber. Both pans are heated at a controlled, linear rate. When the sample melts, it absorbs energy (an endothermic process), creating a temperature difference between the sample and reference pans. The instrument measures the heat flow required to maintain both pans at the same temperature. This heat flow is plotted against temperature, resulting in a thermogram where the melting event appears as a distinct peak.

Step-by-Step Methodology

This protocol is based on established standards such as ASTM D3418.

-

Instrument Calibration:

-

Rationale: To ensure the accuracy of the temperature and enthalpy measurements.

-

Procedure: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials with known melting points and enthalpies of fusion (e.g., high-purity indium). The calibration should be performed under the same experimental conditions (heating rate, purge gas) as the sample analysis.

-

-

Sample Preparation:

-

Rationale: Proper sample preparation is critical for obtaining a sharp, reproducible melting peak.

-

Procedure:

-

Weigh approximately 2-5 mg of the this compound sample directly into a clean aluminum DSC pan using a calibrated analytical balance.

-

Hermetically seal the pan with a lid. This prevents any loss of sample due to sublimation or decomposition.

-

Prepare an empty, sealed aluminum pan to be used as the reference.

-

-

-

DSC Analysis:

-

Rationale: A controlled heating program allows for the precise determination of the melting onset and peak.

-

Procedure:

-

Place the sealed sample pan and the reference pan into the DSC cell.

-

Purge the cell with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to provide an inert atmosphere and prevent oxidative degradation.

-

Equilibrate the sample at a temperature well below the expected melting point (e.g., 25°C).

-

Ramp the temperature at a constant heating rate, typically 10°C/min, to a temperature well above the completion of the melting event (e.g., 150°C).

-

Record the heat flow as a function of temperature.

-

-

-

Data Analysis:

-

Rationale: The thermogram provides quantitative data on the melting process.

-

Procedure:

-

Plot the heat flow (in mW) versus temperature (in °C).

-

The melting point is determined as the extrapolated onset temperature of the endothermic melting peak. This is the intersection of the pre-melt baseline with the tangent drawn at the point of maximum slope on the leading edge of the peak.

-

The area under the melting peak corresponds to the enthalpy of fusion (ΔHfus), which can also be calculated.

-

-

Sources

An In-Depth Technical Guide to 2-Phenoxypropionic Acid: Properties, Synthesis, and Applications

This technical guide provides a comprehensive overview of 2-phenoxypropionic acid, a versatile molecule with significant applications in the pharmaceutical and agrochemical industries. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical properties, synthesis, and practical applications, with a focus on the underlying scientific principles.

Introduction: The Significance of this compound

This compound is an aromatic ether and carboxylic acid that serves as a crucial chiral building block in organic synthesis.[1][2] Its structure, featuring a phenoxy group attached to a propionic acid moiety at the second carbon, gives rise to a chiral center, making it a valuable precursor for the stereoselective synthesis of more complex molecules.[3] This property is of paramount importance in the development of pharmaceuticals, where the chirality of a molecule can dramatically influence its pharmacological activity and safety profile.[3] Beyond its role in drug discovery, this compound and its derivatives are also key components in the formulation of certain herbicides.[4]

Physicochemical Properties and Identification

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development. These properties can vary slightly depending on whether the compound is in its racemic form or as one of its enantiomers.

| Property | Value | References |

| Molecular Formula | C₉H₁₀O₃ | [1][5] |

| Molecular Weight | 166.17 g/mol | [1][5][6] |

| CAS Number | ||

| DL-2-Phenoxypropionic acid (racemic) | 940-31-8 | [1][6] |

| (R)-(+)-2-Phenoxypropionic acid | 1129-46-0 | [5] |

| (S)-(-)-2-Phenoxypropionic acid | 1912-23-8 | [7] |

| Appearance | White to off-white or pale yellow crystalline powder | [4][5] |

| Melting Point | 112-119 °C | [2][6][8] |

| Boiling Point | 265 °C | [2][6][8] |

| Synonyms | 2-Phenoxypropanoic acid, α-Methylphenoxyacetic acid | [4][9] |

Synthesis of this compound: The Williamson Ether Synthesis

The most common and well-established method for synthesizing this compound is the Williamson ether synthesis. This nucleophilic substitution reaction involves the reaction of a phenoxide with an α-halopropionate. The choice of a chiral or racemic halopropionate will determine the stereochemistry of the final product.

Rationale Behind the Williamson Ether Synthesis

The Williamson ether synthesis is favored for its reliability and versatility. The reaction proceeds via an SN2 mechanism, where the phenoxide ion acts as the nucleophile, attacking the electrophilic carbon of the α-halopropionate. The use of a strong base to deprotonate the phenol is crucial for generating the highly nucleophilic phenoxide. The choice of solvent is also important; polar aprotic solvents are often used to solvate the cation of the base, thereby increasing the nucleophilicity of the phenoxide.

Detailed Experimental Protocol: Synthesis of (Dextrorotatory) this compound Derivatives

The following protocol is adapted from a patented process for the preparation of dextrorotatory this compound derivatives and illustrates the key steps in the Williamson ether synthesis.[10]

Materials:

-

o-Cresol

-

Methyl 2-chloropropionate (chiral, if a specific enantiomer is desired)

-

Sodium hydroxide (flakes)

-

Toluene

-

Methylene chloride

-

Sodium sulfate

-

Decolorizing charcoal

-

Hydrochloric acid (for acidification)

Procedure:

-

Reaction Setup: In a suitable reaction vessel, dissolve o-cresol and sodium hydroxide flakes in toluene. Cool the solution to 15°C.

-

Addition of Electrophile: While maintaining the temperature between 15°C and 20°C, add methyl 2-chloropropionate dropwise over a period of 10 minutes.

-

Reaction: Stir the mixture at ambient temperature for 3 hours.

-

Heating: Heat the reaction mixture to the reflux temperature of toluene and maintain reflux for 1.5 hours. This ensures the completion of the reaction.

-

Work-up: After cooling, the resulting alkali metal salt of the this compound can be isolated. Acidification of the aqueous solution of this salt with hydrochloric acid will precipitate the desired this compound.

-

Purification: The crude product can be further purified by extraction with methylene chloride, drying over sodium sulfate, treatment with decolorizing charcoal, and evaporation of the solvent under reduced pressure.

Caption: Williamson Ether Synthesis Workflow for this compound.

Applications in Research and Drug Development

This compound and its derivatives have a broad range of applications, most notably in the pharmaceutical and agrochemical sectors.

Chiral Building Block in Pharmaceutical Synthesis

The primary value of this compound in drug development lies in its utility as a chiral building block.[3] The stereochemistry of a drug is critical, as different enantiomers can have vastly different pharmacological and toxicological profiles.[3] (R)-2-Phenoxypropionic acid, for instance, is a key intermediate in the synthesis of various anti-inflammatory and analgesic medications.[3]

The "profens," a class of non-steroidal anti-inflammatory drugs (NSAIDs), are a prime example. Many of these, such as ibuprofen and naproxen, are derivatives of 2-arylpropionic acids.[11][12] The synthesis of these drugs often involves the introduction of a chiral propionic acid moiety, and this compound can serve as a valuable starting material or structural analogue in the development of new NSAIDs.[13][14] The mechanism of action of these drugs typically involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation.[15]

Intermediate in Herbicide Synthesis

Derivatives of this compound are also important in the agrochemical industry as herbicides.[4] These compounds, often referred to as "fops" (e.g., fenoxaprop), belong to the aryloxyphenoxypropionate class of herbicides.[16] Their herbicidal activity stems from their ability to inhibit the enzyme acetyl-CoA carboxylase (ACCase) in grasses.[16][17] This enzyme is crucial for fatty acid biosynthesis, and its inhibition leads to the disruption of cell membrane formation and ultimately, plant death.[17] The selectivity of these herbicides for grasses is due to the presence of a susceptible ACCase isoform in these plants, while broadleaf plants and other organisms have a resistant form of the enzyme.[16]

Sources

- 1. DL-2-Phenoxypropionic acid | C9H10O3 | CID 13658 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 940-31-8 [chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. chemimpex.com [chemimpex.com]

- 5. chinapharmas.com [chinapharmas.com]

- 6. 2-フェノキシプロピオン酸 ≥98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. (S)-2-Phenoxypropionic acid | C9H10O3 | CID 775997 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemsynthesis.com [chemsynthesis.com]

- 9. guidechem.com [guidechem.com]

- 10. US4173709A - Process for the preparation of dextrorotatory this compound derivatives - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. Recent Advances in the Synthesis of Ibuprofen and Naproxen - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. mdpi.com [mdpi.com]

- 16. Phenoxy herbicide - Wikipedia [en.wikipedia.org]

- 17. file.sdiarticle3.com [file.sdiarticle3.com]

synthesis and characterization of 2-Phenoxypropionic acid derivatives

An In-depth Technical Guide to the Synthesis and Characterization of 2-Phenoxypropionic Acid and Its Derivatives

Introduction: The Significance of the Phenoxypropionic Acid Scaffold

The this compound framework is a privileged scaffold in chemical and pharmaceutical sciences. It forms the core of many biologically active molecules, most notably a class of non-steroidal anti-inflammatory drugs (NSAIDs) and a wide range of herbicides.[1][2] The biological activity of these compounds is often stereospecific, making the controlled synthesis of specific enantiomers, such as the (R)- or (S)-isomers, a critical area of research.[3]

This guide provides a comprehensive overview of the synthesis, purification, and detailed structural characterization of this compound and its derivatives. It is designed for researchers and professionals in organic synthesis, medicinal chemistry, and drug development, offering both theoretical grounding and practical, field-proven protocols. We will delve into the causality behind experimental choices, ensuring a deep understanding of the "why" behind the "how."

Part 1: Synthesis Strategies - Building the Core Structure

The most reliable and widely adopted method for constructing the ether linkage in this compound derivatives is the Williamson Ether Synthesis .[1][4][5] This reaction is a cornerstone of organic chemistry, valued for its robustness and versatility.[6][7]

The Underlying Mechanism: An SN2 Pathway

The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[5][6] The key steps are:

-

Deprotonation: A strong base is used to deprotonate a phenol (or a substituted phenol), forming a highly nucleophilic phenoxide ion. Phenols are sufficiently acidic to be deprotonated by common bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).[8][9]

-

Nucleophilic Attack: The resulting phenoxide ion attacks the electrophilic carbon of an alkyl halide (in this case, a 2-halopropionate ester or salt). This attack displaces the halide leaving group in a single, concerted step, forming the C-O ether bond.[7]

For optimal yield, the alkyl halide should be primary or secondary to favor the SN2 pathway over the competing E2 elimination reaction, which can be an issue with sterically hindered substrates.[5][6]

General Synthetic Workflow Diagram

The following diagram outlines the typical laboratory workflow for the synthesis of a this compound derivative.

Caption: General workflow for the synthesis of this compound derivatives.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is a representative example adapted from established methodologies.[1][8][10] It outlines the synthesis from phenol and a 2-chloropropionic acid salt.

Materials:

-

Phenol

-

Sodium 2-chloropropionate

-

Sodium Hydroxide (NaOH)

-

Toluene

-

Concentrated Hydrochloric Acid (HCl)

-

Methylene Chloride (or other suitable extraction solvent)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Phenoxide Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenol (1.0 eq) in toluene. Add a stoichiometric amount of sodium hydroxide (1.0 eq) as a concentrated aqueous solution. Heat the mixture to reflux to form the sodium phenoxide, removing water via azeotropic distillation. The formation of the phenoxide is the critical first step, as the phenoxide ion is a much stronger nucleophile than the neutral phenol.[6]

-

Etherification: Once the water has been removed, add sodium 2-chloropropionate (1.1-1.2 eq) to the reaction mixture. Maintain the mixture at an elevated temperature (e.g., 80-120°C) for several hours (typically 3-5 hours).[10] The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).

-

Workup - Hydrolysis & Acidification: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Add water to dissolve the sodium salt of the product.[10] Transfer the mixture to a separatory funnel and separate the aqueous layer.

-

Neutralization and Extraction (Optional): Wash the aqueous layer with an organic solvent like methylene chloride to remove any unreacted phenol.[10]

-

Precipitation: Cool the aqueous layer in an ice bath and slowly acidify with concentrated hydrochloric acid until the pH is strongly acidic (pH < 2). This step is crucial to protonate the carboxylate anion, causing the desired carboxylic acid to precipitate out of the solution.[8][10]

-

Isolation and Purification: Collect the solid precipitate by vacuum filtration. The crude product can be purified by recrystallization from a suitable solvent, such as hot water or an ethanol/water mixture, to yield the pure this compound.[4][8]

Part 2: Reaction Monitoring and Product Purification

Thin-Layer Chromatography (TLC)

TLC is an indispensable tool for monitoring the reaction's progress.[11][12] It allows for the rapid, qualitative assessment of the consumption of starting materials and the formation of the product.

Protocol:

-

Stationary Phase: Silica gel 60 F₂₅₄ plates.[12]

-

Mobile Phase: A mixture of a nonpolar and a polar solvent. A good starting point is a hexane:ethyl acetate mixture (e.g., 5:3 v/v).[11] The polarity can be adjusted to achieve optimal separation (Rƒ values between 0.2 and 0.8).

-

Visualization: UV light at 254 nm for aromatic compounds.[11] Staining with an anisaldehyde solution or iodine vapor can also be used.[11][13]

Data Interpretation: By spotting the starting phenol, the 2-halopropionate, and the reaction mixture on the same plate, one can track the reaction. The starting phenol will have a certain Rƒ value. The final carboxylic acid product, being more polar due to the carboxyl group, will typically have a lower Rƒ value. The reaction is considered complete when the spot corresponding to the limiting reactant has disappeared.

| Compound | Typical Rƒ Value (Illustrative) | Observation |

| Phenol (Starting Material) | 0.65 | Spot diminishes over time. |

| This compound (Product) | 0.30 | Spot appears and intensifies over time. |

Purification by Recrystallization

Recrystallization is the gold standard for purifying the solid crude product. The principle is to dissolve the crude product in a minimum amount of a hot solvent in which the product has high solubility at high temperatures and low solubility at low temperatures. Impurities are either insoluble in the hot solvent or remain dissolved as the solution cools. The choice of solvent is critical and may require some experimentation; hot water is often effective for this compound.[8]

Part 3: Comprehensive Structural Characterization

Once a pure product is obtained, its structure must be unequivocally confirmed. A combination of spectroscopic and physical methods provides a complete picture of the molecule.

Characterization Workflow Diagram

Caption: A logical workflow for the structural characterization of the synthesized product.

Spectroscopic Data & Interpretation

The following table summarizes the expected spectroscopic data for the parent compound, this compound.

| Technique | Functional Group/Proton | Expected Chemical Shift / Wavenumber | Key Features & Rationale |

| FT-IR | Carboxylic Acid O-H | 3300-2500 cm⁻¹ | Very broad band due to hydrogen bonding, a hallmark of carboxylic acids.[14][15] |

| Carbonyl C=O | 1760-1690 cm⁻¹ | Strong, sharp absorption.[14][15] Its exact position indicates dimerization or conjugation. | |

| Ether C-O | 1320-1210 cm⁻¹ | Characteristic stretch for the aryl-alkyl ether linkage.[14] | |

| ¹H NMR | Carboxylic Acid -COOH | 10-13 ppm | A singlet, often broad, that is highly deshielded. Disappears upon D₂O exchange.[15] |

| Aromatic Ar-H | 6.8-7.4 ppm | A complex multiplet pattern corresponding to the protons on the phenyl ring. | |

| Methine -O-CH (CH₃) | ~4.7 ppm | A quartet, split by the three adjacent methyl protons (n+1 rule). | |

| Methyl -CH(CH ₃) | ~1.6 ppm | A doublet, split by the single adjacent methine proton. | |

| ¹³C NMR | Carbonyl C =O | 165-185 δ | The most downfield signal, characteristic of a carboxyl carbon.[15] |

| Aromatic Ar-C | 115-160 δ | Multiple signals corresponding to the carbons of the phenyl ring. | |

| Methine -O-C H- | ~70-80 δ | The carbon atom directly attached to the electronegative oxygen atom. | |

| Methyl -C H₃ | ~15-25 δ | The aliphatic methyl carbon signal, typically the most upfield. | |

| Mass Spec (EI) | Molecular Ion [M]⁺ | m/z = 166 | Corresponds to the molecular weight of C₉H₁₀O₃.[16][17] |

Expert Insights on Spectral Interpretation:

-

FT-IR: The most telling feature of a successful synthesis is the simultaneous presence of the very broad O-H stretch, the sharp C=O stretch, and the C-O ether stretch.[18] If starting from an ester, the disappearance of the ester C=O peak (typically ~1735 cm⁻¹) and the appearance of the broad acid O-H is definitive proof of hydrolysis.

-

¹H NMR: The quartet-doublet pattern for the propionic acid side chain is a classic signature. The integration of the aromatic, methine, and methyl proton signals should correspond to a 5:1:3 ratio, confirming the structure's proton count.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition (C₉H₁₀O₃) from the exact mass measurement, providing an additional layer of certainty.[19]

Physical Characterization: Melting Point

The melting point is a quick and effective indicator of purity. A pure crystalline solid will have a sharp, well-defined melting point range (typically < 2°C). Impurities will depress and broaden the melting point range. The literature melting point for this compound is 112-115°C.[20] A sharp melting point within this range is a strong indication of a successful purification.

Conclusion

The synthesis and characterization of this compound derivatives is a well-established process that serves as an excellent case study in fundamental organic chemistry principles. By employing the robust Williamson ether synthesis and a comprehensive suite of analytical techniques, researchers can confidently synthesize and validate these important chemical entities. The key to success lies not just in following a protocol, but in understanding the chemical principles that govern each step—from the formation of the nucleophilic phenoxide to the interpretation of the final NMR spectrum. This foundational knowledge is paramount for troubleshooting, optimization, and the development of novel derivatives for applications in medicine and agriculture.

References

- Benchchem. Laboratory Synthesis of 2-(4-Phenylphenoxy)propanoic Acid: Application Notes and Protocols. Accessed January 8, 2026.

- Google Patents.

- ResearchGate. An efficient route towards R-2-phenoxypropionic acid synthesis for biotransformative production of R-2-(4-hydroxyphenoxy)propionic acid. Accessed January 8, 2026.

- Benchchem. Application Notes and Protocols for the Synthesis of 2-[4-(hydroxyphenoxy)] propionic acid. Accessed January 8, 2026.

- Google Patents.

- University of Calgary. IR Spectroscopy Tutorial: Carboxylic acids. Accessed January 8, 2026.

- Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Accessed January 8, 2026.

- Google Patents. US4304930A - Process for the preparation of 2-(3-phenoxy-phenyl)-propionic acid. Accessed January 8, 2026.

- Google Patents. US4259509A - 2-Methyl-2-phenoxy-propionic acid derivatives, process for their preparation and therapeutical applications thereof. Accessed January 8, 2026.

- University of Massachusetts. The Williamson Ether Synthesis. Accessed January 8, 2026.

- ChemicalBook. This compound(940-31-8) 1H NMR spectrum. Accessed January 8, 2026.

- Scribd. IR Spectra: Acids, Alcohols, Esters. Accessed January 8, 2026.

- Cambridge University Press. Williamson Ether Synthesis. Accessed January 8, 2026.

- ChemicalBook. (r)-(+)-2-phenoxypropionic acid(1129-46-0) 1h nmr. Accessed January 8, 2026.

- PubChem. DL-2-Phenoxypropionic acid | C9H10O3 | CID 13658. Accessed January 8, 2026.

- PubChem. 2-Phenylpropionic acid | C9H10O2 | CID 10296. Accessed January 8, 2026.

- Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. Accessed January 8, 2026.

- YouTube. Lec15 - IR Spectra of Carboxylic Acids, Amides and Esters. Accessed January 8, 2026.

- Chemistry Steps. The Williamson Ether Synthesis. Accessed January 8, 2026.

- ChemicalBook. This compound | 940-31-8. Accessed January 8, 2026.

- ChemicalBook. 2-PHENYLPROPIONIC ACID(492-37-5) 13C NMR spectrum. Accessed January 8, 2026.

- SpectraBase. This compound, (octahydroquinolizin-1-yl)methyl ester - Optional[13C NMR] - Chemical Shifts. Accessed January 8, 2026.

- SpectraBase. This compound - Optional[MS (GC)] - Spectrum. Accessed January 8, 2026.

- Baishideng Publishing Group. Anwei decoction alleviates chronic atrophic gastritis by modulating the gut microbiota-metabolite axis and NLRP3 inflammasome activity. Accessed January 8, 2026.

- PubChem. 3-Phenoxypropionic acid | C9H10O3 | CID 81596. Accessed January 8, 2026.

- Sigma-Aldrich. This compound = 98 940-31-8. Accessed January 8, 2026.

- Master Organic Chemistry. The Williamson Ether Synthesis. Accessed January 8, 2026.

- BYJU'S. Williamson Ether Synthesis reaction. Accessed January 8, 2026.

- MilliporeSigma.

- Guidechem. This compound 940-31-8. Accessed January 8, 2026.

- Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000237). Accessed January 8, 2026.

- ChemicalBook. This compound(940-31-8) IR2 spectrum. Accessed January 8, 2026.

- Sigma-Aldrich.

- PubChemLite. This compound (C9H10O3). Accessed January 8, 2026.

- ChemicalBook. 3-Phenoxypropionic acid(7170-38-9) 1H NMR spectrum. Accessed January 8, 2026.

- Sigma-Aldrich. This compound = 98 940-31-8. Accessed January 8, 2026.

- Sigma-Aldrich. This compound = 98 940-31-8. Accessed January 8, 2026.

- ResearchGate. Crystal Structure of (R)-2-Phenoxypropionic acid-(S)-alanine | Request PDF. Accessed January 8, 2026.

- Google Patents. CN105037139A - Preparation method for 2-phenylpropionic acid. Accessed January 8, 2026.

- CPAChem. This compound CAS:940-31-8 EC:213-370-5. Accessed January 8, 2026.

- RockEDU Science Outreach. Thin Layer Chromatography (TLC) for the Separation of Lipids. Accessed January 8, 2026.

- LCGC International.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. This compound | 940-31-8 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. byjus.com [byjus.com]

- 8. The Williamson Ether Synthesis [cs.gordon.edu]

- 9. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 10. US4173709A - Process for the preparation of dextrorotatory this compound derivatives - Google Patents [patents.google.com]

- 11. fishersci.com [fishersci.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. Thin Layer Chromatography (TLC) for the Separation of Lipids [rockedu.rockefeller.edu]

- 14. orgchemboulder.com [orgchemboulder.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. DL-2-Phenoxypropionic acid | C9H10O3 | CID 13658 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. dev.spectrabase.com [dev.spectrabase.com]

- 18. spectroscopyonline.com [spectroscopyonline.com]

- 19. wjgnet.com [wjgnet.com]

- 20. Page loading... [wap.guidechem.com]

biological activity of 2-Phenoxypropionic acid and its analogues

An In-depth Technical Guide to the Biological Activity of 2-Phenoxypropionic Acid and Its Analogues

Introduction: The Versatile Scaffold of this compound

This compound is an organic compound featuring a phenoxy group linked to a propionic acid moiety.[1][2] Its simple aromatic carboxylic acid structure belies a remarkable versatility, serving as a foundational scaffold for compounds with significant and diverse biological activities.[3][4] This guide, intended for researchers, scientists, and professionals in drug and agrochemical development, delves into the core biological activities of this compound and its analogues, exploring their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used to evaluate them.

A critical feature of this chemical class is the presence of a chiral center at the second carbon of the propionic acid chain, leading to the existence of (R) and (S) enantiomers.[5][6] This stereochemistry is not a trivial detail; it is fundamentally linked to biological efficacy. Across different applications, one enantiomer often exhibits significantly higher activity than the other, a crucial consideration in the design of potent and selective agents.[6][7] The primary activities explored herein are herbicidal, anti-inflammatory, and antimicrobial, each stemming from distinct molecular interactions dictated by the specific analogue's structure.

Part 1: Herbicidal Activity: Aryloxyphenoxypropionates (AOPPs)

The most commercially significant application of this compound analogues is in agriculture as selective herbicides.[3][8] This class, known as aryloxyphenoxypropionates (AOPPs or 'fops'), is highly effective in controlling grass weeds in broadleaf crop fields.[6][9]

Mechanism of Action: Inhibition of Acetyl-CoA Carboxylase (ACCase)

The herbicidal action of AOPPs is rooted in the specific inhibition of acetyl-CoA carboxylase (ACCase), a critical enzyme in the fatty acid biosynthesis pathway of plants.[9][10] ACCase catalyzes the first committed step in this pathway: the carboxylation of acetyl-CoA to form malonyl-CoA. By inhibiting this enzyme, AOPPs block the production of fatty acids, which are essential for building cell membranes and storing energy. This disruption of lipid synthesis ultimately leads to the death of the plant.[9][10]

The selectivity of AOPP herbicides arises from structural differences in the ACCase enzyme between grasses (monocots) and broadleaf plants (dicots). The plastidial isoform of ACCase found in grasses is highly sensitive to AOPPs, whereas the enzyme in broadleaf plants is resistant, rendering them largely unaffected by the herbicide.[6]

Structure-Activity Relationship (SAR)

The efficacy of AOPP herbicides is highly dependent on their molecular structure. Key SAR insights include:

-

Chirality: The herbicidal activity is almost exclusively associated with the (R)-enantiomer.[6][11] The (S)-enantiomer is typically inactive. This stereospecificity is a result of the precise three-dimensional fit required for binding to the ACCase enzyme's active site.[10][12]

-

Aryl Group: The nature and position of substituents on the terminal aromatic (or heteroaromatic) ring dramatically influence activity. For example, commercial herbicides like fluazifop-butyl and quizalofop-ethyl feature trifluoromethylpyridine and chloroquinoxaline moieties, respectively, which enhance their potency against gramineous weeds.[13]

-

Ester Group: The carboxylic acid is often formulated as an ester (e.g., methyl, ethyl, or butyl ester). These esters are more readily absorbed by the plant and are subsequently hydrolyzed to the active carboxylic acid form in situ.[6][14]

Table 1: Influence of Structural Modifications on Herbicidal Activity of this compound Analogues

| Base Structure | Modification | Effect on Herbicidal Activity | Reference |

|---|---|---|---|

| Diclofop | Methyl ester of 2-[4-(2,4-dichlorophenoxy)phenoxy]propionic acid | Active against gramineous weeds. | [13] |

| Fluazifop | Replacement of dichlorophenyl group with a trifluoromethylpyridine moiety | Increased activity, basis for commercial herbicide fluazifop-butyl. | [13] |

| Imidazo[1,2-a]pyridine | Addition of a cyano group at the 3-position and a chlorine at the 6-position | Dramatically enhanced activity against gramineous weeds. | [13] |

| Quinazolinone Hybrids | Diester moiety on a quinazolinone-phenoxypropionate scaffold | Excellent activity against multiple weed species with good crop safety. |[9] |

Experimental Protocol: Synthesis of an AOPP Analogue

This protocol outlines a general procedure for the synthesis of 2-[4-(aryloxy)phenoxy]propionic acid derivatives, a common core structure in AOPP herbicides.[9][13]

Objective: To synthesize an AOPP ester via nucleophilic aromatic substitution.

Materials:

-

(R)-2-(4-Hydroxyphenoxy)propanoic acid

-

A halogenated aromatic or heteroaromatic compound (e.g., 2,6-dichlorobenzoxazole)

-

Anhydrous potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Dichloromethane (CH₂Cl₂)

-

Sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Standard laboratory glassware and magnetic stirrer/hotplate

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve (R)-2-(4-Hydroxyphenoxy)propanoic acid (1 equivalent) in DMF.

-

Base Addition: Add anhydrous potassium carbonate (2 equivalents) to the solution. Stir the mixture at 75°C for 1 hour to form the phenoxide salt.[9]

-

Nucleophilic Substitution: Add the halogenated aromatic compound (1 equivalent) to the reaction mixture.

-

Reaction Monitoring: Continue stirring the mixture at 75-80°C for 7-10 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into ice water.[13]

-

Extraction: Extract the aqueous mixture with dichloromethane (3x).

-

Washing & Drying: Combine the organic layers, wash with water (3x) to remove residual DMF, and dry over anhydrous sodium sulfate.[13]

-

Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure. Purify the resulting crude residue by column chromatography on silica gel to yield the final product.

Part 2: Anti-inflammatory and Analgesic Activity

Analogues of this compound have also been explored for their therapeutic potential as anti-inflammatory and analgesic agents.[3] This activity is analogous to that of well-known nonsteroidal anti-inflammatory drugs (NSAIDs).

Mechanism of Action: Cyclooxygenase (COX) Inhibition

Inflammation, pain, and fever are mediated by lipid signaling molecules called prostaglandins. The synthesis of prostaglandins from arachidonic acid is catalyzed by cyclooxygenase (COX) enzymes.[15] There are two primary isoforms:

-

COX-1: A constitutively expressed enzyme involved in homeostatic functions, such as protecting the gastric mucosa and maintaining kidney function.

-

COX-2: An inducible enzyme that is upregulated at sites of inflammation and is responsible for producing the prostaglandins that mediate pain and inflammation.[16]

Many this compound derivatives exert their anti-inflammatory effects by inhibiting COX enzymes, thereby blocking prostaglandin production.[15][17] The development of selective COX-2 inhibitors is a major goal in this field, as they can provide anti-inflammatory relief with a lower risk of the gastrointestinal side effects associated with non-selective COX-1 inhibition.[17]

Structure-Activity Relationship (SAR)

The design of phenoxypropionic acid analogues as anti-inflammatory agents focuses on optimizing potency and COX-2 selectivity.

-

Substituents: Adding specific heterocyclic moieties, such as benzothiazole or benzimidazole, to the core structure has been shown to yield compounds with potent dual COX-inhibitory and antibacterial activity.[15]

-

Molecular Docking: In silico studies, such as molecular docking, are used to predict how different analogues will bind to the active sites of COX-1 and COX-2, guiding the synthesis of compounds with higher selectivity for COX-2.[15][16]

Table 2: COX Inhibitory Activity of Representative 2-Phenylpropionic Acid Derivatives

| Compound ID | Modification | COX-1 Inhibition (IC₅₀, µM) | COX-2 Inhibition (IC₅₀, µM) | Reference |

|---|---|---|---|---|

| Ibuprofen (Reference) | Standard NSAID | 3.55 | 12.95 | [15] |

| 6h | 2-(4-(((5-Methoxybenzo[d]thiazol-2-yl)thio)methyl)phenyl)propanoic acid | 2.85 | 1.15 | [15] |

| 6l | 2-(4-(((5-Methoxy-1H-benzo[d]imidazol-2-yl)thio)methyl)phenyl)propanoic acid | 2.55 | 1.05 |[15] |

Experimental Protocol: In Vitro COX Inhibition Assay

This protocol provides a method for determining the COX-1 and COX-2 inhibitory activity of test compounds.

Objective: To measure the IC₅₀ values of this compound analogues against COX-1 and COX-2 enzymes.

Materials:

-

COX-1 and COX-2 enzyme preparations (ovine or human)

-

Arachidonic acid (substrate)

-

Test compounds dissolved in DMSO

-

Reaction buffer (e.g., Tris-HCl)

-

Heme (cofactor)

-

Prostaglandin screening ELISA kit (for measuring PGE₂)

-

Microplate reader

Procedure:

-

Enzyme Preparation: Pre-incubate the COX-1 or COX-2 enzyme with the reaction buffer and heme cofactor in a 96-well plate for 5 minutes at 37°C.

-

Compound Addition: Add various concentrations of the test compound (or reference inhibitor like ibuprofen) to the wells. Incubate for 10 minutes at 37°C to allow for inhibitor binding.

-

Initiate Reaction: Add arachidonic acid to each well to start the enzymatic reaction.

-

Stop Reaction: After a set time (e.g., 2 minutes), stop the reaction by adding a solution of hydrochloric acid.

-

Quantify Prostaglandin: Measure the amount of prostaglandin E₂ (PGE₂) produced in each well using a competitive ELISA kit according to the manufacturer's instructions.

-

Data Analysis: The absorbance is inversely proportional to the amount of PGE₂ produced. Calculate the percent inhibition for each compound concentration relative to the vehicle control (DMSO).

-

IC₅₀ Calculation: Plot the percent inhibition against the logarithm of the compound concentration and use non-linear regression analysis to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Part 3: Antimicrobial Activity

Certain derivatives of this compound have demonstrated notable antibacterial properties, presenting a potential avenue for developing new antimicrobial agents.[15] This is particularly relevant in the search for compounds that can overcome existing antibiotic resistance.

Dual-Action Compounds

A promising strategy involves the design of single molecules that possess both anti-inflammatory and antimicrobial activities.[16] Several synthesized 2-(4-substitutedmethylphenyl)propionic acid derivatives have shown promising antibacterial properties against various strains, in addition to potent COX inhibition.[15] For example, compounds incorporating benzothiazole and benzimidazole moieties were effective against both Gram-positive and Gram-negative bacteria.[15]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is the gold standard for measuring the in vitro potency of an antimicrobial agent.

Objective: To determine the lowest concentration of a this compound analogue that visibly inhibits the growth of a specific microorganism.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB) or other suitable growth medium

-

Test compounds dissolved in DMSO

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to ~5 x 10⁵ CFU/mL

-

Incubator

Procedure:

-

Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in the growth medium. The final volume in each well should be 100 µL.

-

Inoculation: Add 100 µL of the standardized bacterial inoculum to each well, bringing the total volume to 200 µL. This also halves the concentration of the compound in each well.

-

Controls: Include a positive control well (media + inoculum, no compound) to ensure bacterial growth and a negative control well (media only) to check for sterility.

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

Reading Results: Visually inspect the wells for turbidity (a sign of bacterial growth). The MIC is the lowest concentration of the compound at which there is no visible growth.

Part 4: Conclusion and Future Directions

The this compound scaffold is a remarkably productive starting point for the development of biologically active molecules. Its analogues have achieved widespread success as AOPP herbicides, a cornerstone of modern agriculture, by selectively inhibiting the ACCase enzyme in grass weeds.[9][13] Furthermore, the structural framework is amenable to modifications that yield potent anti-inflammatory agents acting through COX inhibition, as well as compounds with promising antimicrobial activity.[3][15]

The critical role of stereochemistry, where the (R)-enantiomer often dictates biological function, underscores the importance of asymmetric synthesis in maximizing efficacy and safety.[7][12] Future research will likely focus on:

-

Developing novel AOPP herbicides with new resistance-breaking mechanisms or improved crop safety profiles.

-

Designing highly selective COX-2 inhibitors to create safer NSAIDs with minimal gastrointestinal side effects.

-

Exploring dual-action or multi-target compounds that can simultaneously address complex conditions involving both inflammation and infection.

The continued exploration of this versatile chemical structure, guided by mechanistic insights and robust experimental validation, promises to deliver innovative solutions in medicine and agriculture.

References

- The Versatile Role of (R)-2-Phenoxypropionic Acid in Pharmaceutical Synthesis.

- This compound - Chem-Impex.

- Synthesis and Herbicidal Activity of Phenoxypropionic Acid Derivatives with Imidazo[1,2-a]pyridine Moiety.

- Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents - NIH.

- CAS 940-31-8: DL-2-Phenoxypropionic acid | CymitQuimica.

- DL-2-Phenoxypropionic acid | C9H10O3 | CID 13658 - PubChem.

- (S)-2-Phenoxypropionic acid | C9H10O3 | CID 775997 - PubChem - NIH.

- Hydroxyphenoxy)

- Synthesis, Herbicidal Activity, and Molecular Mode of Action Evaluation of Novel Quinazolinone—Phenoxypropionate Hybrids Containing a Diester Moiety - MDPI.

- This compound >= 98 940-31-8 - Sigma-Aldrich.

- Phenoxy herbicide - Wikipedia.

- US4713109A - 2-(4-(5-chloro-3-fluoropyridin-2-yloxy)phenoxy)

- Synthesis and herbicidal activities of 2-((3-pyridinyl-2-oxo-2,3-dihydrobenzo[d]thiazol-6-yl)oxy)

- Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents - Taylor & Francis.

- The Growing Importance of (R)-2-Phenoxypropionic Acid in Sustainable Agriculture.

- This compound Chemical Properties,Uses,Production.

- Synthesis and Herbicidal Activity of Chiral Aryloxyphenoxypropionic Amides Compounds | Request PDF - ResearchG

- Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - MDPI.

Sources

- 1. CAS 940-31-8: DL-2-Phenoxypropionic acid | CymitQuimica [cymitquimica.com]

- 2. DL-2-Phenoxypropionic acid | C9H10O3 | CID 13658 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound | 940-31-8 [chemicalbook.com]

- 5. (S)-2-Phenoxypropionic acid | C9H10O3 | CID 775997 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Phenoxy herbicide - Wikipedia [en.wikipedia.org]

- 7. nbinno.com [nbinno.com]

- 8. 2-苯氧基丙酸 ≥98% | Sigma-Aldrich [sigmaaldrich.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. nbinno.com [nbinno.com]

- 13. tandfonline.com [tandfonline.com]

- 14. US4713109A - 2-(4-(5-chloro-3-fluoropyridin-2-yloxy)phenoxy)-propionic acid-propynyl ester with herbicidal activity - Google Patents [patents.google.com]

- 15. Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

- 17. mdpi.com [mdpi.com]

A Senior Application Scientist's Guide to 2-Phenoxypropionic Acid as a Precursor in Organic Synthesis

Introduction: Unveiling a Versatile Chiral Building Block

In the landscape of modern organic synthesis, the demand for versatile, reliable, and stereochemically defined precursors is paramount. 2-Phenoxypropionic acid (2-PPA) and its enantiomers have emerged as indispensable building blocks, bridging the gap between fundamental research and high-value applications in agrochemicals and pharmaceuticals.[1] This guide provides an in-depth technical overview of 2-PPA, moving beyond simple reaction schemes to explore the causality behind its synthetic utility, validated protocols, and its pivotal role in constructing complex molecular architectures.

As an aromatic carboxylic acid, 2-PPA's structure combines the reactivity of a carboxylic acid moiety with the stability of a phenoxy group, making it an ideal substrate for a range of chemical transformations, including esterification and amidation.[2] More critically, the chiral center at the C2 position makes its enantiomerically pure forms, particularly (R)-2-phenoxypropionic acid, highly sought-after for applications where stereochemistry dictates biological activity.[1][3]

This document is structured to provide researchers, chemists, and drug development professionals with a comprehensive understanding of 2-PPA's properties, its synthesis, and its strategic application as a precursor.

Physicochemical and Safety Profile

A thorough understanding of a precursor's properties is the foundation of its effective and safe utilization in any synthetic protocol.

| Property | Value | Source(s) |

| CAS Number | 940-31-8 | [4] |

| Molecular Formula | C₉H₁₀O₃ | [4] |

| Molecular Weight | 166.17 g/mol | [2][5] |

| Appearance | White to pale yellow crystalline powder | [2][6] |

| Melting Point | 112-117 °C | [2][7] |

| Boiling Point | 265 °C | [7][8] |

| Synonyms | 2-Phenoxypropanoic acid, α-Methylphenoxyacetic acid | [4][5] |

Safety and Handling: this compound is classified as a hazardous substance that causes skin and eye irritation and may cause respiratory irritation.[4][5] All handling must be conducted in a well-ventilated area, such as a fume hood.[9] Standard personal protective equipment (PPE), including chemical safety goggles, protective gloves, and a lab coat, is mandatory.[4] Store the compound in a tightly sealed container in a cool, dry place away from incompatible substances.[4][9]

Core Application I: Synthesis of Aryloxyphenoxypropionate (APP) Herbicides

The most significant industrial application of 2-PPA is as a key intermediate in the manufacture of aryloxyphenoxypropionate (APP) herbicides.[2][10] These compounds are vital in modern agriculture for their high efficacy and selectivity in controlling grass weeds.[10]

The Critical Role of Chirality

The biological activity of APP herbicides is critically dependent on their stereochemistry. The (R)-enantiomer typically exhibits significantly higher herbicidal potency, as it is the active inhibitor of the acetyl-CoA carboxylase (ACCase) enzyme in susceptible plants.[10] Consequently, the use of enantiopure (R)-2-phenoxypropionic acid or its derivatives is essential for producing more effective and environmentally benign agrochemicals.[1]

General Synthetic Strategy: Nucleophilic Aromatic Substitution

The core transformation in APP herbicide synthesis involves the coupling of a 2-(4-hydroxyphenoxy)propionic acid derivative (itself derived from 2-PPA) with a suitable halogenated aromatic or heteroaromatic system.[10] This reaction typically proceeds via a nucleophilic aromatic substitution (SNAr) mechanism under basic conditions.[10]

Caption: Workflow for Aryloxyphenoxypropionate (APP) Herbicide Synthesis.

Protocol: Synthesis of an (R)-(+)-2-[4-(6-chloro-2-benzoxazolyloxy)phenoxy]propionic acid derivative

This protocol is adapted from established methods for APP herbicide synthesis and illustrates the core coupling reaction.[10] The causality for using anhydrous potassium carbonate is to act as a base to deprotonate the phenolic hydroxyl group of the HPPA derivative, creating the nucleophile necessary for the SNAr reaction. Dry acetonitrile is used as a polar aprotic solvent, which is ideal for this type of substitution reaction as it solvates the cation of the base but does not interfere with the nucleophile.

Step 1: Esterification of (R)-HPPA (Conceptual) (R)-2-(4-hydroxyphenoxy)propionic acid is first esterified (e.g., to its methyl ester) using standard methods, such as Fischer esterification, to protect the carboxylic acid and improve solubility in organic solvents for the subsequent coupling step.

Step 2: Nucleophilic Aromatic Substitution

-

Reagents Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine (R)-(+)-methyl 2-(4-hydroxyphenoxy)-propionate (1 equivalent), 2,6-dichlorobenzoxazole (1 equivalent), and anhydrous potassium carbonate (1.5-2 equivalents).

-

Solvent Addition: Add dry acetonitrile to the flask to create a stirrable slurry.

-

Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Filter off the inorganic salts and wash the filter cake with acetonitrile.

-

Isolation: Concentrate the filtrate under reduced pressure. The resulting crude residue can be purified by column chromatography on silica gel or by recrystallization to yield the desired (R)-(+)-2-[4-(6-chloro-2-benzoxazolyloxy)phenoxy]propionic acid methyl ester.[10]

Core Application II: A Chiral Intermediate in Pharmaceutical Synthesis

The precise three-dimensional structure of a drug molecule is often the determining factor in its efficacy and safety. (R)-2-Phenoxypropionic acid serves as a valuable chiral building block for introducing and maintaining the correct stereochemistry in pharmaceutical active ingredients (APIs).[3] Its application is particularly noted in the synthesis of anti-inflammatory and analgesic medications.[2][3]

By incorporating R-POPA into a synthetic route, chemists can control the introduction of a specific chiral center, leading to the development of enantiomerically pure drugs.[3] This is critical, as different enantiomers of a drug can have vastly different pharmacological effects, with one being therapeutic while the other may be inactive or even cause adverse effects.[3]

Caption: Conceptual Pathway for API Synthesis using R-POPA.

Precursor Synthesis: An Enantioselective Route to (R)-2-Phenoxypropionic Acid

The utility of (R)-2-PPA necessitates an efficient method for its own synthesis. A common and effective strategy involves a two-step process starting from the readily available and inexpensive chiral amino acid, L-alanine. This route leverages the inherent chirality of the starting material to produce the desired enantiomer of the final product.[11]

Protocol: Synthesis of (R)-PPA from L-Alanine

This process involves a stereospecific SN2 reaction, where the configuration of the chiral center is inverted.

Step 1: Synthesis of S-2-chloropropionic acid

-

Diazotization: L-alanine is treated with sodium nitrite (NaNO₂) and hydrochloric acid (HCl) in the presence of a catalyst like potassium iodide (KI). This diazotization reaction converts the amino group into a diazonium salt, which is an excellent leaving group.[11]

-

Chlorination: The diazonium salt is subsequently displaced by a chloride ion in a substitution reaction, yielding S-2-chloropropionic acid. The reaction proceeds with retention of configuration at this stage.[11]

Step 2: Synthesis of R-2-phenoxypropionic acid

-

Etherification: S-2-chloropropionic acid is reacted with phenol in an etherification reaction.[11] This is an SN2 reaction where the phenoxide ion (formed by deprotonating phenol with a base) acts as the nucleophile and displaces the chloride.

-

Inversion of Stereochemistry: As is characteristic of SN2 reactions, the nucleophilic attack occurs from the side opposite to the leaving group, resulting in an inversion of the stereochemical configuration. Thus, the (S)-chloro acid is converted to the (R)-phenoxy acid.[11]

-

Optimization: An optimized molar conversion rate of 74.9% has been reported under specific conditions (KI: S-2-chloropropionic acid: phenol molar ratio of 0.075: 1.2: 1.0).[11]

Sources

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 4. synquestlabs.com [synquestlabs.com]

- 5. DL-2-Phenoxypropionic acid | C9H10O3 | CID 13658 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CAS 940-31-8: DL-2-Phenoxypropionic acid | CymitQuimica [cymitquimica.com]

- 7. This compound | 940-31-8 [chemicalbook.com]

- 8. chemsynthesis.com [chemsynthesis.com]

- 9. This compound(940-31-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

The Agricultural Applications of 2-Phenoxypropionic Acid: A Technical Guide for Researchers

Abstract

2-Phenoxypropionic acid, a versatile aromatic carboxylic acid, holds a significant position in modern agricultural chemistry. While not typically applied directly in the field, it serves as a critical starting material and key intermediate in the synthesis of a major class of selective herbicides.[1][2][3] Furthermore, its structural similarity to natural plant hormones imparts it with potential as a plant growth regulator. This technical guide provides an in-depth exploration of the agricultural applications of this compound, with a primary focus on its role in the development of aryloxyphenoxypropionate (AOPP) herbicides. We will delve into the chemical synthesis of these vital agricultural tools, their molecular mechanism of action, and the physiological consequences for target weed species. Additionally, this guide will present detailed experimental protocols for the synthesis, bio-efficacy testing, and environmental residue analysis of this compound derivatives, offering a comprehensive resource for researchers, scientists, and professionals in the field of drug and agrochemical development.

Introduction to this compound: Chemical Profile